![molecular formula C16H11N3O4 B3840155 5-phenyl-2,3-furandione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B3840155.png)
5-phenyl-2,3-furandione 3-[(4-nitrophenyl)hydrazone]
Übersicht
Beschreibung
5-phenyl-2,3-furandione 3-[(4-nitrophenyl)hydrazone], also known as PFDN, is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields. PFDN is a hydrazone derivative of 5-phenyl-2,3-furandione, and its unique chemical structure has led to its investigation as a potential drug candidate, as well as for use in other scientific applications.
Wirkmechanismus
The exact mechanism of action of 5-phenyl-2,3-furandione 3-[(4-nitrophenyl)hydrazone] is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body that are involved in inflammation, cancer growth, and bacterial infection. This inhibition leads to a reduction in the symptoms of these conditions and may help to slow or stop their progression.
Biochemical and Physiological Effects:
5-phenyl-2,3-furandione 3-[(4-nitrophenyl)hydrazone] has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, inhibit cancer growth, and kill bacteria. It has also been shown to have antioxidant properties, which may help to protect against oxidative damage in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-phenyl-2,3-furandione 3-[(4-nitrophenyl)hydrazone] for laboratory experiments is its relative stability and ease of synthesis. It is also relatively inexpensive compared to other drugs and compounds that have similar biological activities. However, there are some limitations to its use in laboratory experiments. For example, its solubility in water is relatively low, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 5-phenyl-2,3-furandione 3-[(4-nitrophenyl)hydrazone]. One area of interest is in the development of new drugs based on its chemical structure. Researchers are also interested in exploring its potential as a treatment for other diseases and conditions, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in exploring its use as a tool for studying the mechanisms of inflammation, cancer growth, and bacterial infection. Overall, 5-phenyl-2,3-furandione 3-[(4-nitrophenyl)hydrazone] is a promising compound that has the potential to lead to new discoveries in a wide range of scientific fields.
Wissenschaftliche Forschungsanwendungen
5-phenyl-2,3-furandione 3-[(4-nitrophenyl)hydrazone] has been the subject of much scientific research due to its potential applications in various fields. One of the most promising areas of research has been in the development of new drugs. 5-phenyl-2,3-furandione 3-[(4-nitrophenyl)hydrazone] has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. These properties make it a potentially useful drug candidate for the treatment of a variety of diseases and conditions.
Eigenschaften
IUPAC Name |
3-[(4-nitrophenyl)diazenyl]-5-phenylfuran-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-16-14(10-15(23-16)11-4-2-1-3-5-11)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLGBBSCEHNRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)O)N=NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-2,3-furandione 3-[(4-nitrophenyl)hydrazone] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



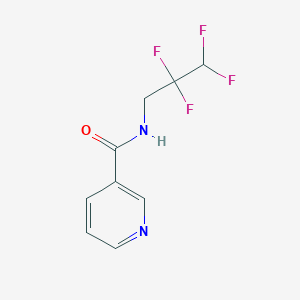

![N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide](/img/structure/B3840100.png)
![2-methyl-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3840105.png)

![1-[4-(isopropylthio)butoxy]-2,3-dimethylbenzene](/img/structure/B3840120.png)
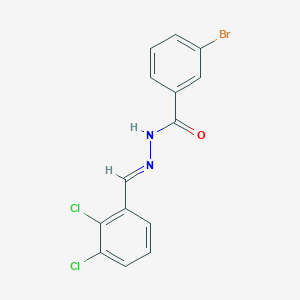
![3-[(3-benzyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3840134.png)

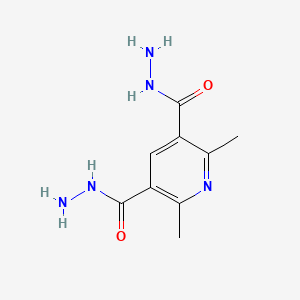
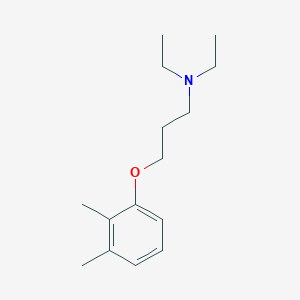

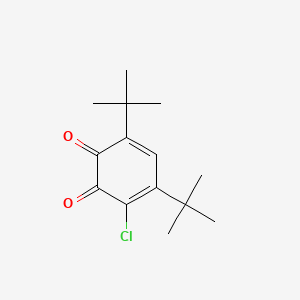
![3,4-dihydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3840194.png)